1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
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Overview
Description
1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines a pyrazole ring, a benzodioxole moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl group and the benzodioxole moiety. Common reagents used in these reactions include tert-butyl chloride, methyl iodide, and nitrobenzene. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different alkyl groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry
In chemistry, 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions allow the compound to modulate the activity of enzymes and proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl-N-methylcarbamate
Uniqueness
Compared to similar compounds, 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE stands out due to its unique combination of functional groups. The presence of the nitrophenyl group, pyrazole ring, and benzodioxole moiety provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-13-19(32-18-8-6-5-7-15(18)25(27)28)20(24(23-13)22(2,3)4)31-21(26)14-9-10-16-17(11-14)30-12-29-16/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLILHJJRBXNVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC4=C(C=C3)OCO4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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